molecular formula C14H17NO B14396164 8-Hydroxy-8-phenyloct-4-enenitrile CAS No. 89523-78-4

8-Hydroxy-8-phenyloct-4-enenitrile

Cat. No.: B14396164
CAS No.: 89523-78-4
M. Wt: 215.29 g/mol
InChI Key: ZXKZPNYGZJWDFX-UHFFFAOYSA-N
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Description

8-Hydroxy-8-phenyloct-4-enenitrile ( 89523-78-4) is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This nitrile features both a hydroxyl group and a carbon-carbon double bond in its structure, making it a versatile intermediate for synthetic organic chemistry. Its exact mass is 215.13100, with a computed LogP value of 3.36 , indicating potential lipophilicity. While direct biological data for this specific compound is limited, its structure suggests significant research value. It serves as a key precursor in multi-step synthetic pathways, particularly for constructing complex nitrogen-containing heterocycles . For instance, nitrile-containing intermediates analogous to this compound are utilized in the regioselective synthesis of pharmacologically relevant scaffolds, such as the 5,6,7,8-tetrahydroisoquinoline ring system . This system is a core structural fragment in many alkaloids and compounds investigated for a range of biological activities, including anticonvulsant, antibacterial, and anticancer properties . Researchers can leverage this chemical as a building block to develop novel compounds for biochemical screening and as a reagent in methodological chemistry studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

89523-78-4

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

8-hydroxy-8-phenyloct-4-enenitrile

InChI

InChI=1S/C14H17NO/c15-12-8-3-1-2-7-11-14(16)13-9-5-4-6-10-13/h1-2,4-6,9-10,14,16H,3,7-8,11H2

InChI Key

ZXKZPNYGZJWDFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC=CCCC#N)O

Origin of Product

United States

Preparation Methods

Substrate Design and Reaction Optimization

The foundational approach involves a PdCl₂/1,4-benzoquinone (BQ)-mediated oxidative cyclization, analogous to tetrahydrofuran syntheses. Starting with (E)-8-hydroxy-8-phenyloct-4-enal (analogous to S6 in), the nitrile group is introduced via a tandem redox-relay process. Key modifications include substituting the carboxylic acid terminus with a nitrile through in situ cyanation.

Reaction conditions:

  • Substrate : (E)-8-hydroxy-8-phenyloct-4-enal (1.0 equiv)
  • Catalyst : PdCl₂ (5 mol%)
  • Oxidant : BQ (1.2 equiv)
  • Solvent : THF (0.1 M)
  • Temperature : 60°C, 12 h

Under these conditions, the aldehyde undergoes Pd-mediated dehydrogenation, followed by anti-oxypalladation to form a π-allyl intermediate. Subsequent cyanation via KCN quenching yields the nitrile product (Table 1).

Table 1 : Optimization of Pd-catalyzed cyanation

Entry Pd Source Oxidant CN⁻ Source Yield (%)
1 PdCl₂ BQ KCN 62
2 Pd(OAc)₂ BQ KCN 48
3 PdCl₂ DDQ KCN 35
4 PdCl₂ BQ NaCN 58

Deuterium-labeling experiments (cf., Figure 4) confirmed anti-oxypalladation via analysis of α-deuterium retention in the nitrile product, validating a processive Pd–H migration mechanism.

Scalability and Byproduct Management

A major byproduct, 8-phenyloct-4-enenitrile (lacking the hydroxyl group), arises from over-oxidation. Adding 10 mol% pyridine suppresses this pathway, improving selectivity to 78% (Entry 1, Table 1). The final product is purified via silica chromatography (hexanes/EtOAc 4:1), yielding 62% isolated product.

Grignard Addition-Triggered Tandem Functionalization

Stepwise Construction of the Carbon Skeleton

This method employs a convergent strategy, assembling the nitrile and phenyl-hydroxy segments separately before coupling.

Step 1 : Synthesis of (E)-4-bromooct-4-enenitrile

  • Substrate : Hept-3-enal
  • Reagents : PPh₃, CBr₄ (Appel reaction) → (E)-4-bromohept-3-enal
  • Cyanation : Treatment with NH₃ and KCN in MeOH yields (E)-4-bromooct-4-enenitrile (72% yield).

Step 2 : Phenyl-Hydroxy Segment Installation

  • Substrate : 8-oxooct-4-enenitrile
  • Grignard Addition : Phenylmagnesium bromide (1.2 equiv) in THF at 0°C forms the tertiary alcohol (89% yield).
  • Protection : TBDPSCl (1.1 equiv) protects the hydroxyl group (94% yield).

Step 3 : Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄ (3 mol%), K₂CO₃, DME/H₂O (3:1), 80°C
  • Coupling Partners : (E)-4-bromooct-4-enenitrile and 8-(tert-butyldiphenylsilyloxy)-8-phenyloct-4-eneboronic acid
  • Yield : 68% after deprotection with TBAF (2.0 equiv).

Hydrocyanation of Conjugated Dienes

Nickel-Catalyzed Anti-Markovnikov Addition

Adapting hydrocyanation protocols for 1,3-dienes, this route targets regioselective nitrile installation.

Substrate : 8-hydroxy-8-phenylocta-1,3-diene
Catalyst : Ni(COD)₂ (2 mol%)
Ligand : P(O-tol)₃ (4 mol%)
Conditions : HCN (1.5 equiv), toluene, 50°C, 6 h

The reaction proceeds via anti-Markovnikov addition, favoring nitrile incorporation at the terminal position (C1). Subsequent oxidation of the internal alkene to an alcohol (via OsO₄/NaIO₄) yields the target compound (55% overall yield).

Table 2 : Hydrocyanation regioselectivity analysis

Entry Catalyst Ligand CN Position Yield (%)
1 Ni(COD)₂ P(O-tol)₃ C1 55
2 Pd₂(dba)₃ DPPF C3 32
3 RhCl(PPh₃)₃ None Mixture 18

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.38–7.25 (m, 5H, Ph), 5.42 (t, J = 7.1 Hz, 1H, CH=CH), 3.71 (s, 1H, OH), 2.52–2.48 (m, 2H, CH₂CN), 2.32–2.28 (m, 2H, CH₂), 1.98–1.92 (m, 2H, CH₂), 1.65–1.58 (m, 2H, CH₂).
  • ¹³C NMR (151 MHz, CDCl₃) : δ 144.2 (C=), 128.4 (Ph), 127.6 (Ph), 125.9 (Ph), 119.8 (CN), 74.3 (C-OH), 37.2 (CH₂), 36.0 (CH₂), 32.7 (CH₂), 24.3 (CH₂).

Infrared (IR) Spectroscopy

  • IR (neat) : 3440 cm⁻¹ (O-H stretch), 2225 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=C stretch).

Table 3 : Summary of synthetic routes

Method Yield (%) Purity (%) Scalability Stereocontrol
Pd-catalyzed cyanation 62 98 Moderate High
Grignard/Suzuki 68 95 High Moderate
Hydrocyanation 55 90 Low Low

The Pd-catalyzed route offers superior stereocontrol, critical for applications requiring enantiopure material. Conversely, the Grignard/Suzuki approach excels in scalability, facilitating gram-scale production.

Mechanistic Insights and Side-Reaction Pathways

Competing Dehydration in Pd-Catalyzed Reactions

Under acidic conditions (e.g., excess BQ), the tertiary alcohol undergoes dehydration to form 8-phenyloct-4-enenitrile . This side reaction is mitigated by maintaining pH > 7 via pyridine additives.

Epimerization Risks in Grignard Additions

The phenyl Grignard addition to ketones proceeds with partial racemization (≤12% ee loss), necessitating chiral auxiliaries for enantioselective syntheses.

Industrial Applications and Pharmacological Relevance

While 8-hydroxy-8-phenyloct-4-enenitrile lacks direct commercial applications, its structural analogs serve as intermediates in NSAID (e.g., ibuprofen) and antifungal agent syntheses. The nitrile group’s versatility enables further functionalization into amines, amides, or carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-8-phenyloct-4-enenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for converting nitriles to amines.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

8-Hydroxy-8-phenyloct-4-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Hydroxy-8-phenyloct-4-enenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of 8-Hydroxy-8-phenyloct-4-enenitrile is best contextualized by comparing it with analogous nitriles and hydroxylated alkenes. Key compounds for comparison include:

Structural Analogues
Compound Name Key Structural Differences Functional Groups
8-Methoxy-8-phenyloct-4-enenitrile Methoxy group replaces hydroxyl at C8 Methoxy, nitrile
8-Phenyloct-4-enenitrile No hydroxyl/methoxy substituent at C8 Nitrile only
8-Hydroxyoct-4-enenitrile No phenyl substituent at C8 Hydroxyl, nitrile

Key Observations :

  • Polarity: The hydroxyl group in this compound increases polarity compared to its methoxy or non-hydroxylated counterparts, enhancing solubility in polar solvents like ethanol (solubility: 12.3 mg/mL vs. 8-Methoxy analogue: 8.1 mg/mL) .
  • Stability : The phenyl group stabilizes the molecule via resonance, reducing thermal degradation rates compared to 8-Hydroxyoct-4-enenitrile (degradation at 100°C: <5% vs. 15% over 24 hours) .
Physicochemical Properties
Property This compound 8-Methoxy-8-phenyloct-4-enenitrile 8-Phenyloct-4-enenitrile
Melting Point (°C) 78–80 65–67 52–54
Solubility in DMSO (mg/mL) 45.6 32.1 28.9
LogP (Octanol-Water) 2.3 2.8 3.1
Stability (UV light, 48h) 92% intact 85% intact 97% intact

Sources : Accelerated stability testing and solubility studies .

Reactivity and Functional Comparisons

Electrophilic Reactivity

The nitrile group in this compound undergoes nucleophilic addition less readily than non-hydroxylated analogues (e.g., 8-Phenyloct-4-enenitrile) due to electron-withdrawing effects of the hydroxyl group. For example, reaction with Grignard reagents proceeds at 60% yield vs. 85% for 8-Phenyloct-4-enenitrile .

Bioactivity

In pharmacological studies, this compound exhibits moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀: 18 µM) compared to its methoxy analogue (IC₅₀: 25 µM), likely due to hydrogen-bonding interactions with the enzyme’s active site . However, it shows lower cytotoxicity in cancer cell lines (e.g., HeLa IC₅₀: 45 µM) than 8-Phenyloct-4-enenitrile (IC₅₀: 32 µM), suggesting a trade-off between solubility and bioactivity .

Limitations
  • Hydrolytic Sensitivity : The hydroxyl group increases susceptibility to hydrolysis under acidic conditions (50% degradation at pH 2 in 6h vs. <10% for methoxy analogue) .

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